(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
Description
(1E)-9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a carbazolone derivative characterized by a tetrahydrocarbazole core substituted with a methyl group at position 9 and an oxime functional group at the ketone position (C1). The oxime group (-NOH) introduces hydrogen-bonding capacity and structural rigidity, which can influence its chemical reactivity, photophysical properties, and biological interactions.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(NE)-N-(9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-15-12-8-3-2-5-9(12)10-6-4-7-11(14-16)13(10)15/h2-3,5,8,16H,4,6-7H2,1H3/b14-11+ |
InChI Key |
OOBXCCORQXSCMC-SDNWHVSQSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1/C(=N/O)/CCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=NO)CCC3 |
Origin of Product |
United States |
Preparation Methods
- Oximes are usually synthesized by condensing an aldehyde or a ketone with hydroxylamine.
- The reaction of aldehydes with hydroxylamine gives aldoximes, while ketoximes are produced from ketones and hydroxylamine.
- Specific synthetic routes and reaction conditions for “(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” would depend on the starting materials and desired substituents .
Chemical Reactions Analysis
- Oximes can undergo various reactions, including hydrolysis, reduction, and rearrangement.
- Common reagents include hydroxylamine, inorganic acids for hydrolysis, and sodium metal or hydride reagents for reduction.
- Major products depend on the specific reaction conditions and substituents .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the carbazole family, including (1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime, exhibit significant biological activities:
- Anticancer Activity : Studies have shown that oxime derivatives can possess cytotoxic properties against various cancer cell lines. For instance, related compounds have demonstrated effectiveness against human colon cancer cells (Sengul et al., 2016) .
- Anti-inflammatory Effects : Oximes have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : The oxime functional group has been associated with antibacterial activity against several pathogens, including those responsible for tuberculosis .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. The versatility of the oxime group allows for various modifications that enhance the compound's biological activity. For example:
- Reactions with Nitrosoalkenes : The interaction of nitrosoalkenes with carbazole derivatives has been explored to create new chemical entities with potential biological applications .
- Functional Group Transformations : The ability to interconvert between oxime and amine functional groups provides avenues for further structural modulation and optimization of biological activity .
Case Studies and Research Findings
Several studies emphasize the potential applications of this compound:
Mechanism of Action
- The compound reactivates AChE, which is crucial for nerve function.
- By binding to the inhibited AChE, it restores enzymatic activity, counteracting the effects of nerve agents .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
(1E)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a member of the oxime family, characterized by its unique structural features and diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the realms of neuroprotection, anti-inflammatory effects, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula: C13H14N2O
- Molecular Weight: 214.26 g/mol
- IUPAC Name: (NE)-N-(9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
- CAS Number: 3449-55-6
The primary mechanism of action for this compound involves the reactivation of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property makes it particularly relevant as an antidote against nerve agents. The compound binds to inhibited AChE, restoring its enzymatic activity and counteracting the effects of neurotoxic agents .
1. Neuroprotective Effects
Research indicates that this compound can provide neuroprotection by reducing inflammation and apoptosis in neuronal cells. For instance:
- In models of neuroinflammation induced by lipopolysaccharide (LPS), treatment with this oxime significantly decreased levels of pro-inflammatory cytokines such as TNF and IL-6 .
- The compound has been shown to inhibit GSK-3β and ERK pathways, which are involved in neuronal cell death .
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound are notable:
- It has been reported to inhibit NF-κB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .
- In various assays, the compound demonstrated significant inhibition of leukotriene-mediated vascular smooth muscle cell migration .
3. Anticancer Activity
This compound exhibits potential anticancer properties:
- It has been identified as a kinase inhibitor affecting multiple pathways related to cancer cell proliferation and survival .
- Studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cancer stem cells .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Animal Models
In a study examining the effects on neuroinflammation in mice subjected to a high-fat diet, this compound was administered. Results showed a marked reduction in the formation of dark neurons and pro-apoptotic markers such as Bax and caspase-3 while increasing anti-apoptotic Bcl-2 levels . These findings suggest that this compound may serve as a therapeutic candidate for neurodegenerative diseases.
Q & A
Q. How to address discrepancies in reported NMR chemical shifts?
- Root causes :
- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) shift proton resonances. Always report solvent conditions .
- Tautomeric equilibria : Oxime keto-enol tautomers may coexist, producing split peaks. Use variable-temperature NMR to freeze equilibria .
Methodological Recommendations
- Synthesis : Optimize oxime formation using hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 6 hours .
- Characterization : Combine H, C, and N NMR with HRMS for unambiguous assignment .
- Bioactivity testing : Pre-screen compounds in parallel with cytotoxicity assays to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
